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Compound of Interest

Compound Name: 2,6-Diiodophenol

CAS No.: 28177-54-0

Cat. No.: B1640560 Get Quote

Executive Summary
2,6-Diiodophenol (CAS 28177-54-0) is a halogenated phenolic compound characterized by

the presence of two iodine atoms at the ortho positions relative to the hydroxyl group. It serves

as a critical intermediate in the synthesis of x-ray contrast agents, bioactive thyromimetics, and

specialized polymers.

This guide provides a definitive technical analysis of its physical properties, specifically

resolving common discrepancies regarding its melting point and solubility profile. Unlike its

nitro-derivatives (e.g., Disophenol), pure 2,6-diiodophenol exhibits a distinct low-melting-point

crystalline phase driven by intramolecular hydrogen bonding and halogen-halogen interactions.

Chemical Identity & Structural Analysis
The physicochemical behavior of 2,6-diiodophenol is dictated by the steric shielding of the

hydroxyl group by the bulky iodine atoms and the electron-withdrawing nature of the halogens.
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Property Data

IUPAC Name 2,6-Diiodophenol

CAS Number 28177-54-0

Molecular Formula C₆H₄I₂O

Molecular Weight 345.90 g/mol

SMILES Oc1c(I)cccc1I

Appearance
Off-white to pale yellow needles or crystalline

solid

Structural Diagram: Steric & Electronic Environment
The following diagram illustrates the structural factors influencing the compound's properties,

particularly the "ortho-effect" where iodine atoms shield the hydroxyl proton.
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Figure 1: Structural dependencies of 2,6-diiodophenol's physicochemical properties.

Thermodynamic Properties
Melting Point Determination
A common error in literature is confusing 2,6-diiodophenol with its nitro-derivative (2,6-diiodo-

4-nitrophenol, mp ~155°C).[1] The pure, unsubstituted 2,6-diiodophenol melts at a

significantly lower temperature.
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Experimental Melting Point:66 – 67 °C (Corrected Value)

Literature Consensus: 64–65 °C to 66–67 °C depending on purity and recrystallization

solvent (typically hexane).

Thermodynamic Insight: The relatively low melting point (compared to 2,4,6-triiodophenol, mp

~158°C) is attributed to intramolecular hydrogen bonding. The phenolic hydrogen can form a

weak interaction with the large electron cloud of the ortho iodine atoms. This reduces the ability

of the hydroxyl group to form strong intermolecular hydrogen bonds that typically stabilize the

crystal lattice of phenols, thereby lowering the energy required to melt the solid.

Solubility Profile
2,6-Diiodophenol exhibits a solubility profile consistent with a lipophilic weak acid.

Solvent Solubility Rating Mechanism

Water Very Low (<0.5 g/L)

High LogP (~2.9) and steric

shielding of the polar -OH

group prevent effective

hydration.

Ethanol High

Dipole-dipole interactions and

ability to accept H-bonds

match the solute's polarity.

Dichloromethane High

Excellent solvation of the

aromatic iodine-rich ring;

preferred extraction solvent.

Hexane Moderate/High

Soluble, especially when

warm. Used for

recrystallization due to

temperature-dependent

solubility.

DMSO High
Strong dipole interactions;

suitable for biological assays.
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Partition Coefficient (LogP):

Predicted LogP: ~2.6 – 2.9

Implication: The compound will partition heavily into organic phases (e.g., octanol) over

aqueous phases. In biological systems, it is expected to cross cell membranes readily.

Acidity (pKa)
Estimated pKa:~6.8

Comparison:

Phenol: 10.0

2-Iodophenol: 8.5

2,6-Diiodophenol: ~6.8

Mechanism: The two iodine atoms exert an electron-withdrawing inductive effect (-I effect),

stabilizing the phenoxide anion formed upon deprotonation. This makes 2,6-diiodophenol
significantly more acidic than phenol, allowing it to be deprotonated by weak bases (e.g.,

bicarbonate/carbonate) in aqueous workups.

Experimental Protocol: Synthesis & Purification
For researchers requiring high-purity material, the following "Green Chemistry" protocol is the

industry standard for selectivity, minimizing the formation of mono- and tri-iodinated byproducts.

Synthesis Workflow (Iodination)
Reaction: Phenol +

+

2,6-Diiodophenol +

Protocol Steps:
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Dissolution: Dissolve Phenol (1.0 eq) and Iodine (

, 1.0–1.5 eq) in distilled water.

Activation: Add Hydrogen Peroxide (

, 30% soln, 2.0–3.0 eq) dropwise.

Note:

oxidizes

to a more reactive electrophilic species (likely hypoiodous acid, HOI) in situ.

Reaction: Stir at room temperature (25°C) or mild heat (50°C) for 24 hours.

Quenching: Add 10% Sodium Thiosulfate (

) solution to neutralize unreacted iodine (color change from dark red/brown to clear/yellow).

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3x).

Drying: Dry organic phase over anhydrous

and evaporate solvent.

Purification Logic
The crude product may contain traces of 2-iodophenol (liquid/low melt) or 2,4,6-triiodophenol

(high melt).

Recrystallization: Use Hexane.[2]

Dissolve crude solid in minimal boiling hexane.

Cool slowly to 4°C. 2,6-Diiodophenol crystallizes as needles (mp 66-67°C).

Column Chromatography: Silica Gel.[2]

Eluent: Hexane:DCM (1:1).
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2,6-Diiodophenol elutes after the less polar impurities but before tri-iodophenol.

Start: Phenol + I2
(in Water)

Add H2O2 (30%)
Stir 24h @ 25-50°C

Quench: Na2S2O3
(Remove excess I2)

Extraction: DCM/EtOAc
(Separate Organic Phase)

Purification: Recrystallization
(Solvent: Hexane)

Pure 2,6-Diiodophenol
(MP: 66-67°C)

Click to download full resolution via product page

Figure 2: Step-by-step workflow for the synthesis and purification of 2,6-diiodophenol.

Safety & Handling
Signal Word:WARNING
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Hazard Statements:

H302: Harmful if swallowed.[3]

H315: Causes skin irritation.[3]

H319: Causes serious eye irritation.[3]

Handling Precautions:

Use chemical resistant gloves (Nitrile).

Avoid dust formation; handle in a fume hood to avoid inhalation of iodinated micro-

particles.

Storage: Store in amber vials at 2-8°C. Iodinated phenols are light-sensitive and may

darken (liberate

) upon prolonged exposure to light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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